molecular formula C22H26N2O5S B4582110 {2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid

{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid

Cat. No. B4582110
M. Wt: 430.5 g/mol
InChI Key: RLORXDREZNPTOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions. For example, Görlitzer and Kramer (2000) described a process involving the reaction of potassium 3-amino benzo[b]thiophene-2-carboxylate with acetylenedicarboxylic acid esters in acetic acid to obtain specific carboxylic acids and subsequent transformations to yield various products through reactions like saponification, boranate reduction, and dehydrogenation (Görlitzer & Kramer, 2000).

Molecular Structure Analysis

Molecular structure is crucial in determining the properties and reactivity of a compound. Burns and Hagaman (1993) examined monofluorinated molecules, discussing the planar structures and hydrogen bonding in crystals, which are essential aspects of molecular structure analysis (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Chemical reactions involving related compounds can lead to a variety of products. Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization, showcasing the diverse chemical properties and reactions these compounds can undergo (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. Although specific data on the compound is not directly available, research on similar compounds provides insights into methodologies for analyzing these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability, and pH, are influenced by the molecular structure and functional groups present in the compound. For instance, reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile showcased the synthesis of various derivatives, indicating the compound's versatility and chemical reactivity (Youssef, 2009).

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of new compounds through reactions involving amino acids and carbonyl compounds is a fundamental aspect of medicinal chemistry and materials science. For instance, research on the synthesis of new ureido sugars derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids showcases the diversity in compound formation and potential applications in drug design and biochemical studies (Piekarska‐Bartoszewicz & Tcmeriusz, 1993). Similarly, the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton highlights the importance of novel synthetic routes in developing new pharmaceuticals and materials (Hartenstein & Sicker, 1993).

Interaction with Amino Acids

The interaction between carbonyl compounds and amino acids can lead to the generation of flavors, as seen in the study on Swiss cheese flavor components. This research reveals how specific carbonyls react with amino acids to produce flavors, emphasizing the significance of chemical interactions in food science and technology (Griffith & Hammond, 1989).

Potential for Novel Derivatives

The development of novel derivatives through chemical reactions is another area of interest. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates highlights the creation of new compounds with potential antimicrobial activity, showcasing the role of innovative synthesis in addressing health challenges (Spoorthy et al., 2021).

properties

IUPAC Name

2-[2-[[6-ethyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-3-14-7-8-16-17(10-14)30-22(24-18(25)11-29-12-19(26)27)20(16)21(28)23-15-6-4-5-13(2)9-15/h4-6,9,14H,3,7-8,10-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORXDREZNPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-({6-Ethyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
Reactant of Route 2
{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
Reactant of Route 3
Reactant of Route 3
{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
Reactant of Route 4
Reactant of Route 4
{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
Reactant of Route 5
{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
Reactant of Route 6
{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid

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